(-)-Hydroxycitric acid lactone
Overview
Description
(+)-garcinia acid is a butan-4-olide and a hydroxy carboxylic acid. It has a role as a metabolite.
Hydroxycitric acid lactone is a natural product found in Garcinia cowa and Garcinia gummi-gutta with data available.
See also: Garcinia gummi-gutta fruit (part of).
Mechanism of Action
Garcinia lactone, also known as Hydroxycitric acid lactone or (-)-Hydroxycitric acid lactone, is a bioactive compound derived from the Garcinia genus, which includes over 300 species . This compound has been attributed to various health benefits and is incorporated in several nutraceuticals worldwide .
Target of Action
The primary target of Garcinia lactone is the ATP-citrate lyase enzyme . This enzyme plays a crucial role in the conversion of mitochondria-derived citrate into acetyl CoA, a precursor for both fatty acid and mevalonate synthesis pathways .
Mode of Action
Garcinia lactone acts as a competitive inhibitor of the ATP-citrate lyase enzyme . By blocking this enzyme, Garcinia lactone can help prevent the accumulation of fat in the body . This inhibition leads to a reduction of acetyl-CoA units, resulting in less fatty acid biosynthesis and lipogenesis from a high carbohydrate diet .
Biochemical Pathways
Garcinia lactone affects the fatty acid synthesis pathway . By inhibiting the ATP-citrate lyase enzyme, it disrupts the conversion of citrate to acetyl CoA, thereby reducing the production of fatty acids . This action can lead to downstream effects such as reduced lipogenesis, particularly in the context of a high carbohydrate diet .
Pharmacokinetics
The pharmacokinetics of Garcinia lactone, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. A method was developed to determine the pharmacokinetics of hydroxycitric acid (HCA), a related compound, in rat plasma after the administration of pure HCA and a commercial Garcinia preparation . The method was found to be reproducible, sensitive, accurate, precise, and linear in the concentration range of 10–5000 ng/mL . .
Result of Action
The inhibition of the ATP-citrate lyase enzyme by Garcinia lactone leads to a decrease in fatty acid biosynthesis and lipogenesis . This action can potentially help in the management of obesity and related metabolic disorders .
Action Environment
The action, efficacy, and stability of Garcinia lactone can be influenced by various environmental factors. For instance, the extraction and formulation processes can impact the quality and efficacy of Garcinia lactone . Moreover, the presence of other bioactive compounds in Garcinia species may also influence the action of Garcinia lactone
Biochemical Analysis
Biochemical Properties
Hydroxycitric acid lactone plays a significant role in biochemical reactions by interacting with various enzymes and biomolecules. One of the primary interactions is with ATP citrate lyase, an enzyme that catalyzes the conversion of citrate to oxaloacetate and acetyl-CoA . Hydroxycitric acid lactone inhibits this enzyme, thereby limiting the availability of acetyl-CoA, which is essential for fatty acid synthesis and lipogenesis . This inhibition can lead to reduced fat accumulation and increased lipid oxidation . Additionally, hydroxycitric acid lactone has been shown to interact with other enzymes involved in carbohydrate metabolism, such as pancreatic alpha-amylase and intestinal alpha-glucosidase, leading to reduced carbohydrate absorption .
Cellular Effects
Hydroxycitric acid lactone influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, hydroxycitric acid lactone can modulate lipid metabolism by reducing the expression of genes involved in fatty acid synthesis and increasing the expression of genes related to lipid oxidation . This compound also impacts glucose metabolism by lowering blood levels of leptin and insulin, which improves glucose breakdown . Furthermore, hydroxycitric acid lactone has been shown to reduce adipocyte size and visceral fat accumulation in animal models .
Molecular Mechanism
The molecular mechanism of hydroxycitric acid lactone involves its interaction with ATP citrate lyase, leading to the inhibition of this enzyme . By inhibiting ATP citrate lyase, hydroxycitric acid lactone reduces the production of acetyl-CoA, which is a precursor for fatty acid synthesis . This inhibition results in decreased lipogenesis and increased lipid oxidation . Additionally, hydroxycitric acid lactone can bind to other enzymes involved in carbohydrate metabolism, further influencing metabolic pathways . The compound’s ability to modulate gene expression also plays a crucial role in its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydroxycitric acid lactone have been observed to change over time. Studies have shown that the compound remains stable under various conditions, but its long-term effects on cellular function can vary . For example, repeated administration of hydroxycitric acid lactone in animal models has led to sustained reductions in food intake and body weight . Some studies have reported potential adverse effects, such as hepatic collagen accumulation and increased oxidative stress markers . These findings highlight the importance of monitoring the temporal effects of hydroxycitric acid lactone in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of hydroxycitric acid lactone vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively reduce food intake, body weight, and fat accumulation . High doses of hydroxycitric acid lactone have been associated with adverse effects, such as testicular toxicity and hepatic collagen accumulation . These findings suggest that there is a threshold for the beneficial effects of hydroxycitric acid lactone, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
Hydroxycitric acid lactone is involved in several metabolic pathways, primarily related to lipid and carbohydrate metabolism . The compound inhibits ATP citrate lyase, reducing the availability of acetyl-CoA for fatty acid synthesis . This inhibition leads to decreased lipogenesis and increased lipid oxidation . Additionally, hydroxycitric acid lactone interacts with enzymes involved in carbohydrate metabolism, such as pancreatic alpha-amylase and intestinal alpha-glucosidase, leading to reduced carbohydrate absorption . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.
Transport and Distribution
Hydroxycitric acid lactone is transported and distributed within cells and tissues through various mechanisms. The compound can be taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, hydroxycitric acid lactone can interact with transporters and binding proteins that facilitate its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues can influence its biochemical effects and overall efficacy .
Subcellular Localization
The subcellular localization of hydroxycitric acid lactone plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, hydroxycitric acid lactone may localize to the mitochondria, where it can influence metabolic processes such as lipid oxidation . Additionally, the compound’s interaction with specific enzymes and transporters can further determine its subcellular distribution and activity .
Properties
IUPAC Name |
(2S,3S)-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O7/c7-2-1-6(12,5(10)11)3(13-2)4(8)9/h3,12H,1H2,(H,8,9)(H,10,11)/t3-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHZIWAVXDSFTB-CVYQJGLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(C1(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)O[C@@H]([C@@]1(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433810 | |
Record name | Garcinia lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27750-13-6 | |
Record name | Hydroxycitric acid lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Garcinia lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYCITRIC ACID LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X481546MI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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